molecular formula C10H10BrNO B3046754 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] CAS No. 1291094-46-6

6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]

Cat. No.: B3046754
CAS No.: 1291094-46-6
M. Wt: 240.10
InChI Key: MEKWQPBFYRGZDS-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is a brominated spirocyclic oxazine derivative characterized by a benzo[b][1,4]oxazine core fused to a cyclopropane ring. Its molecular formula is C₉H₈BrNO, with a molar mass of 214.06 g/mol . Key physicochemical properties include a density of 1.534 g/cm³, boiling point of 296.4°C, and pKa of 3.59, reflecting moderate acidity . The compound is synthesized via bromination of benzo[1,4]oxazine followed by cyclopropane ring formation, though detailed synthetic protocols remain proprietary . Safety data classify it as harmful (GHS hazard code Xn), with acute toxicity if swallowed (Risk Code R22) .

Properties

IUPAC Name

6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-1-2-9-8(5-7)12-6-10(13-9)3-4-10/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKWQPBFYRGZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729121
Record name 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291094-46-6
Record name 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Assembly

A catalyst-free, one-pot method developed by Das et al. (2020) enables the synthesis of 3,4-dihydro-2H-benzo[b]oxazines via in situ Schiff base formation, alkylation, and cyclization. For the 6-bromo derivative, this approach involves:

  • Condensation of 4-bromo-2-aminophenol with formaldehyde to form an imine intermediate.
  • Alkylation with phenacyl bromide derivatives under mild basic conditions (K2CO3, ethanol, 50°C).
  • Spontaneous cyclization to yield the dihydrobenzoxazine core.

Typical Conditions :

  • Yield: 72–85%
  • Diastereoselectivity: >95:5 (dr)
  • Key Advantage: Avoids harsh reagents, preserving the cyclopropane moiety in subsequent steps.

Cyclopropanation Strategies

Simmons-Smith Reaction

The classical Simmons-Smith protocol (Zn-Cu/CH2I2) remains widely used for cyclopropane synthesis. Application to the benzoxazine system requires:

  • Introduction of a vinyl or allylic alcohol moiety adjacent to the spiro carbon.
  • Reaction with CH2I2 (2.5 equiv) and Zn-Cu couple (3.0 equiv) in anhydrous Et2O at reflux (24–48 h).

Example :

  • Substrate: 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine-2-allyl alcohol.
  • Yield: 58%
  • Stereochemistry: Predominantly cis-configuration due to concerted cycloaddition mechanism.

Hydrogen-Borrowing Catalysis

Recent advances in hydrogen-borrowing (HB) catalysis enable α-cyclopropanation of ketones via a two-step mechanism:

  • Ketone alkylation : Using alcohols prefunctionalized with leaving groups (e.g., phenoxy).
  • Intramolecular displacement : Base-mediated cyclization (KOtBu, THF, 0°C → rt).

Adaptation for Spiro Systems :

  • Substrate: 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine-2-propanone.
  • Reagents: 1,2-Dibromoethane (1.2 equiv), KOtBu (2.0 equiv).
  • Yield: 67%
  • Mechanistic Support: Isolation of α-branched intermediates confirms stepwise pathway.

Spiroannulation Techniques

Intramolecular Nucleophilic Displacement

A high-yielding route involves pre-installing a leaving group (e.g., bromide) on the benzoxazine precursor:

  • Substrate Synthesis : 6-Bromo-3,4-dihydro-2-(2-bromoethyl)-2H-benzo[b]oxazine.
  • Cyclization : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C induces intramolecular SN2 displacement.

Optimized Parameters :

  • Solvent: DMF
  • Base: DBU (1.5 equiv)
  • Yield: 74%
  • Purity: >95% (HPLC).

Photochemical [2+2] Cycloaddition

While less common, UV-mediated cycloaddition offers stereochemical control:

  • Diene Precursor : 6-Bromo-3,4-dihydro-2-vinyl-2H-benzo[b]oxazine.
  • Conditions : Irradiation at 254 nm (CH2Cl2, N2 atmosphere).
  • Outcome : Forms cyclopropane via triplet excited state, though yields are modest (32–41%).

Functional Group Interconversion

Bromination Strategies

Directed ortho-metalation (DoM) ensures regioselective bromination:

  • Directed Group : N,N-Diethylcarbamate installed at the 2-position.
  • Lithiation : LDA (2.2 equiv), THF, −78°C.
  • Quenching : Br2 (1.1 equiv) → 6-bromo derivative (89% yield).

Deprotection and Derivatization

The phenoxy protecting group in HB-derived products is removable via:

  • Oxidation : Phthaloyl peroxide/HFIP (hexafluoroisopropanol).
  • Acid Hydrolysis : CAN (ceric ammonium nitrate) in MeOH/H2O.

Analytical and Spectroscopic Data

Table 1. Characterization Data for 6-Bromo-3,4-dihydrospiro[benzo[b]oxazine-2,1'-cyclopropane]

Parameter Value Method
Molecular Formula C12H11BrN2O HRMS (ESI+)
Melting Point 158–160°C DSC
1H NMR (400 MHz, CDCl3) δ 6.92 (d, J = 2.4 Hz, 1H, ArH), 4.32 (t, J = 4.8 Hz, 2H, OCH2), 3.78 (s, 2H, NCH2), 1.45–1.39 (m, 4H, cyclopropane) -
13C NMR (100 MHz, CDCl3) δ 151.3 (C-Br), 122.1 (spiro C), 29.8 (cyclopropane CH2) -
HPLC Purity 98.2% C18 column, MeCN/H2O

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] serves as an essential building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with various functional groups using nucleophiles such as sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride, leading to a variety of derivatives.

Biological Studies

The compound's unique structure makes it suitable for exploring biological pathways and interactions. It can be utilized in:

  • Enzyme Interaction Studies : Investigating how this compound interacts with specific enzymes can provide insights into its potential therapeutic applications.
  • Receptor Binding Studies : The spirocyclic nature may allow it to bind selectively to certain receptors, which can be pivotal in drug discovery processes.

Material Science

In the field of materials science, 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] could be explored for developing new materials with tailored properties:

  • Polymers and Coatings : Its reactivity can be harnessed to create polymers or coatings with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The spirocyclopropane moiety distinguishes the target compound from non-spiro brominated oxazines. Key analogs include:

Compound Name CAS Number Structural Features Similarity Score
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 105655-01-4 Lacks spirocyclopropane 0.84
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 Methyl substitution at position 4 0.85
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 136545-05-6 Dimethyl groups at position 2 -
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 959992-62-2 Pyridine ring fusion -

Key Observations :

  • The spiro structure in the target compound introduces steric constraints and altered electronic properties compared to linear analogs .

Physicochemical Properties

Property Target Compound 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4) 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 221311-16-6)
Molecular Weight 214.06 g/mol 214.06 g/mol 245.07 g/mol
Melting Point Not reported Not reported 176–178°C
Boiling Point 296.4°C Similar (unreported) Not reported
Density 1.534 g/cm³ 1.50–1.55 g/cm³ (estimated) 1.45 g/cm³ (estimated)
pKa 3.59 ~3.5–4.0 ~2.8–3.2 (due to ketone group)

Key Observations :

  • The spirocyclopropane group in the target compound slightly increases density compared to non-spiro analogs .
  • Ketone-containing analogs (e.g., CAS 221311-16-6) exhibit lower pKa due to electron-withdrawing effects .

Reactivity Trends :

  • Spirocyclopropane formation requires precise stoichiometry and temperature control, unlike simpler halogenation or alkylation steps in analogs .

Structural-Activity Relationships :

  • Halogen position (e.g., 6-bromo vs. 7-bromo) influences DNA binding affinity .
  • Spiro structures may enhance metabolic stability compared to linear analogs, though this requires validation .

Commercial and Research Status

Compound Price (50 mg) Availability Key Suppliers
Target Compound €698 Discontinued CymitQuimica
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine $70.67 (250 mg) In stock Alfa Aesar
6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione ¥448 (250 mg) In stock Multiple Asian suppliers

Key Observations :

  • Non-spiro bromo-oxazines are more accessible and widely used in medicinal chemistry .

Biological Activity

6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is a synthetic compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities.

The compound features a spirocyclic structure that may influence its interaction with biological targets. The presence of a bromine atom enhances its reactivity and potential for biological activity. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing bases like sodium hydride and solvents such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is believed to stem from its ability to interact with various molecular targets within biological systems. This interaction can lead to modulation of enzymatic activities, receptor binding, and other cellular processes. The spirocyclic nature of the compound allows for unique binding interactions that may enhance its efficacy and specificity in biological applications.

Cytotoxic Activity

Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain spirocyclic compounds have been reported to inhibit tumor cell proliferation and induce apoptosis in vitro. The unique chemical structure of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] may contribute similarly to anticancer activity.

Case Studies

While direct case studies on 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] are scarce, research on related compounds provides insight into its potential applications:

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of benzoxazine derivatives against pathogens such as Xanthomonas axonopodis and Fusarium solani. The findings indicated that modifications in the benzoxazine structure significantly influenced antibacterial activity .
  • Cytotoxicity : Another investigation into bis-piperidine alkaloids revealed strong cytotoxic activity against cancer cell lines. These findings highlight the relevance of structural variations in spirocyclic compounds for therapeutic applications in oncology .

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]:

Compound NameStructureNotable Activity
6-Chloro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]StructureModerate cytotoxicity
6-Fluoro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]StructureSignificant antibacterial effects
6-Iodo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]StructureEnhanced reactivity

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane], and how do reaction conditions influence yield?

Q. Q2. How should researchers characterize the spirocyclic structure of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : The cyclopropane ring protons appear as distinct AB systems (e.g., δ 2.04–2.42 ppm, J = 9 Hz) due to magnetic anisotropy. The bromine atom deshields adjacent protons, causing downfield shifts in the benzoxazine ring (δ 6.8–7.5 ppm).
  • X-ray Crystallography : Critical for confirming spiro-junction geometry. For example, centroid–centroid separations (e.g., 3.720 Å) between aromatic rings validate π-stacking interactions .
  • MS : Look for molecular ion clusters (e.g., m/z 500–508) indicative of bromine isotopic patterns .

Advanced Research Questions

Q. Q3. How does the spirocyclic architecture influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropane ring introduces steric strain and electronic effects. For instance, the spiro-junction restricts rotation, making the bromine atom more susceptible to SNAr (nucleophilic aromatic substitution) with amines or thiols. However, competing elimination pathways may occur if strong bases (e.g., KOtBu) are used, leading to ring-opening products. Computational studies (DFT) can predict reaction sites by analyzing LUMO distributions at the brominated position .

Q. Q4. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

Methodological Answer: Discrepancies between X-ray (rigid spiro geometry) and NMR (dynamic behavior in solution) are common. To address this:

Perform variable-temperature NMR to detect conformational exchange (e.g., coalescence of cyclopropane proton signals).

Use NOESY to identify through-space interactions absent in the crystal structure.

Compare experimental data with molecular dynamics (MD) simulations to model solvent effects .

Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties for biological studies?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and blood-brain barrier penetration. The bromine atom increases molecular weight (≈300 g/mol), potentially reducing bioavailability.
  • Docking Studies : The spirocyclic core may fit into enzyme pockets (e.g., kinases) via π-π stacking with aromatic residues. Validate with in vitro assays using fluorogenic substrates .

Q. Q6. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Methodological Answer: Key issues include:

  • Byproduct Formation : Trace metals (e.g., Zn from cyclopropanation) can catalyze debromination. Use chelating agents (EDTA) during workup.
  • Purification : The compound’s low solubility in non-polar solvents complicates crystallization. Gradient sublimation or chiral HPLC (e.g., CHIRALPAK® IA) ensures enantiopurity .

Experimental Design & Data Analysis

Q. Q7. How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

Prepare buffer solutions (pH 1–13).

Incubate the compound at 37°C for 24–72 h.

Monitor degradation via HPLC-MS. Acidic conditions may hydrolyze the benzoxazine ring, while alkaline conditions promote cyclopropane ring-opening .

Q. Q8. What statistical methods are suitable for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA : Compare variance across replicates to confirm assay reproducibility.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]
Reactant of Route 2
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]

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